molecular formula C19H23NO B5169896 N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide

Cat. No. B5169896
M. Wt: 281.4 g/mol
InChI Key: DZGZYNGAUZLOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide, also known as EPHEDRINE, is a synthetic compound that is commonly used as a nasal decongestant, appetite suppressant, and stimulant. It is a member of the phenethylamine family and is structurally similar to amphetamines. EPHEDRINE has been widely used in the past for its medicinal properties, but its use has been restricted due to its potential for abuse and adverse effects.

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has been extensively studied for its pharmacological effects on the central nervous system. It has been shown to have a stimulant effect on the sympathetic nervous system, leading to increased heart rate, blood pressure, and metabolism. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has also been studied for its potential as a weight loss aid and athletic performance enhancer.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide involves the release of norepinephrine from nerve terminals in the sympathetic nervous system. This leads to the activation of adrenergic receptors, which results in the stimulation of various physiological processes. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide also inhibits the reuptake of norepinephrine, leading to increased levels of the neurotransmitter in the synaptic cleft.
Biochemical and Physiological Effects:
N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has a number of biochemical and physiological effects on the body. It increases heart rate, blood pressure, and metabolism, leading to increased energy expenditure and weight loss. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide also has a bronchodilator effect, making it useful in the treatment of asthma and other respiratory conditions. However, N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide can also have adverse effects, including anxiety, insomnia, and cardiovascular complications.

Advantages and Limitations for Lab Experiments

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It can also be easily synthesized and modified for research purposes. However, N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has limitations as well. Its potential for abuse and adverse effects make it difficult to use in human studies. Animal studies may be more appropriate for investigating the effects of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide.

Future Directions

There are several future directions for research on N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide. One area of interest is its potential as a treatment for obesity and metabolic disorders. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has been shown to have a thermogenic effect, increasing energy expenditure and leading to weight loss. Further research is needed to determine the safety and efficacy of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide for these applications. Another area of interest is the use of N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide as a cognitive enhancer. N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide has been shown to improve cognitive function in animal studies, and further research is needed to investigate its potential for human use. Finally, N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide may have potential as a treatment for addiction and withdrawal. Its effects on the sympathetic nervous system may make it useful in managing withdrawal symptoms from drugs of abuse.

Synthesis Methods

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide can be synthesized by the reduction of ephedrone, which is derived from the Chinese herb Ephedra sinica. The reduction process involves the use of lithium aluminum hydride or sodium borohydride as reducing agents. The resulting product is a white crystalline powder that is soluble in water and alcohol.

properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c1-4-17(16-12-7-6-8-13-16)19(21)20(5-2)18-14-10-9-11-15(18)3/h6-14,17H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGZYNGAUZLOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N(CC)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.